2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene
Description
2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene is a substituted nitrobenzene derivative featuring a bromine atom at the ortho position (C2) and a pyrrolidin-1-yl group at the para position (C4) relative to the nitro group (C1). This structural arrangement confers unique electronic and steric properties. Its applications may span pharmaceutical intermediates or materials science, but further research is needed to confirm these uses .
Properties
IUPAC Name |
1-(3-bromo-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFMWVGJHDVKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279766 | |
| Record name | Pyrrolidine, 1-(3-bromo-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774896-60-4 | |
| Record name | Pyrrolidine, 1-(3-bromo-4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(3-bromo-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene typically involves the nitration of 2-bromoaniline followed by the introduction of the pyrrolidine ring. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-bromo-4-nitroaniline is then reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-amino-4-(pyrrolidin-1-yl)nitrobenzene.
Oxidation: Formation of N-oxides of the pyrrolidine ring.
Scientific Research Applications
2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, while the pyrrolidine ring can enhance binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene, identified through similarity metrics (0.85–0.87) in chemical databases :
| Compound Name | CAS Number | Substituents | Key Structural Differences | Inferred Properties/Reactivity |
|---|---|---|---|---|
| 4-Bromo-2-methyl-1-nitrobenzene | 102153-48-0 | -Br (C4), -NO₂ (C1), -CH₃ (C2) | Methyl group at C2 instead of pyrrolidine | Increased steric hindrance; reduced basicity |
| 3-Bromo-2-methyl-5-nitroaniline | 6242-98-4 | -Br (C3), -NO₂ (C5), -NH₂ (C2), -CH₃ | Aniline group introduces -NH₂; methyl at C2 | Enhanced solubility in polar solvents; potential toxicity |
| 4-Bromo-4'-nitro-1,1'-biphenyl | 60956-26-5 | -Br (C4), -NO₂ (C4') on biphenyl | Biphenyl backbone; nitro at C4' | Extended conjugation; higher molecular weight |
Key Comparative Analysis:
In contrast, 4-Bromo-2-methyl-1-nitrobenzene lacks such modulation, leading to stronger deactivation of the aromatic ring . The aniline group in 3-Bromo-2-methyl-5-nitroaniline introduces an electron-donating -NH₂ group, which may compete with the nitro group’s electronic effects, altering reactivity in electrophilic substitutions .
Solubility and Stability :
- The pyrrolidine moiety likely improves solubility in organic solvents compared to methyl or biphenyl analogs. However, nitrobenzene derivatives generally exhibit low water solubility (<10 ppb in environmental samples) .
- Biphenyl derivatives (e.g., 4-Bromo-4'-nitro-1,1'-biphenyl) may display increased hydrophobicity and environmental persistence due to extended aromatic systems .
In 4-Bromo-2-methyl-1-nitrobenzene, bromine at C4 (para to nitro) may exhibit slower substitution due to steric shielding by the methyl group . The absence of a pyrrolidine ring in analogs like 3-Bromo-2-methyl-5-nitroaniline limits their utility in reactions requiring secondary amine participation (e.g., coordination or catalysis).
Toxicity and Environmental Impact :
- Nitrobenzene itself is classified as toxic, with detected concentrations in wastewater up to 200 ppb historically . Substituted derivatives may exhibit varied toxicity profiles; for example, aniline-containing compounds (e.g., 3-Bromo-2-methyl-5-nitroaniline) are associated with methemoglobinemia risks, whereas pyrrolidine derivatives might present different metabolic pathways .
Biological Activity
2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and case studies.
- Molecular Formula : C10H11BrN2O2
- Molecular Weight : 273.11 g/mol
- CAS Number : 1774896-60-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating significant antimicrobial and anticancer activities. The presence of the nitro group is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.
The antimicrobial mechanism is believed to involve:
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic processes, possibly through the reduction of the nitro group to form reactive intermediates that damage cellular components.
Efficacy Data
A study evaluating the compound's efficacy against common pathogens yielded the following Minimum Inhibitory Concentrations (MICs):
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted on human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The results showed that the compound inhibited cell proliferation with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as:
- Induction of oxidative stress.
- Activation of apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with biological targets. The bromine and nitro groups enhance its reactivity and binding affinity to enzymes involved in bacterial metabolism and cancer cell proliferation.
Comparison with Similar Compounds
Comparative studies with similar nitro-substituted compounds reveal that modifications to the pyrrolidine ring can significantly alter biological activity:
| Compound | Activity Profile |
|---|---|
| This compound | Antimicrobial, Anticancer |
| 2-Chloro-4-(pyrrolidin-1-yl)nitrobenzene | Lower antimicrobial activity |
| 2-Bromo-3-(pyrrolidin-1-yl)nitrobenzene | Enhanced anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
